(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
The compound (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that features a benzimidazole core, a pyrazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the benzimidazole intermediate.
Incorporation of the Piperidine Moiety: The piperidine ring is often introduced via nucleophilic substitution or addition reactions, where a piperidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups into the pyrazine or benzimidazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is investigated for its therapeutic potential. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization are of interest for creating new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazine and piperidine moieties may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazine Derivatives: Pyrazinamide, used in tuberculosis treatment, is a notable pyrazine derivative.
Piperidine Derivatives: Compounds such as piperidine-based antipsychotics (e.g., haloperidol) are structurally related.
Uniqueness
What sets (1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone apart is its combination of these three distinct moieties, which may confer unique pharmacological properties and enhance its potential as a multi-target therapeutic agent.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-24(2)17-18(21-8-7-20-17)27-14-4-3-9-25(11-14)19(26)13-5-6-15-16(10-13)23-12-22-15/h5-8,10,12,14H,3-4,9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMCJLYZLFZWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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